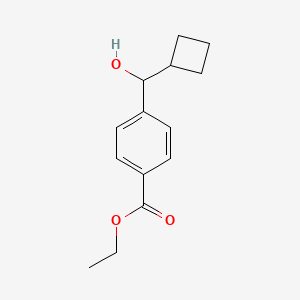
Ethyl 4-(cyclobutyl(hydroxy)methyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(cyclobutyl(hydroxy)methyl)benzoate is an organic compound that belongs to the ester family. Esters are widely known for their pleasant odors and are often used in perfumes and flavorings. This particular compound features a benzoate group attached to an ethyl ester, with a cyclobutyl group and a hydroxymethyl group as substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(cyclobutyl(hydroxy)methyl)benzoate can be achieved through esterification reactions. One common method involves the reaction of 4-(cyclobutyl(hydroxy)methyl)benzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(cyclobutyl(hydroxy)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzoate ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 4-(cyclobutyl(carboxy)methyl)benzoic acid.
Reduction: 4-(cyclobutyl(hydroxy)methyl)benzyl alcohol.
Substitution: 4-(cyclobutyl(hydroxy)methyl)-3-nitrobenzoate (nitration product).
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(cyclobutyl(hydroxy)methyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of fragrances and flavorings due to its ester functionality.
Wirkmechanismus
The mechanism of action of Ethyl 4-(cyclobutyl(hydroxy)methyl)benzoate largely depends on its functional groups. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then interact with various biological targets. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s interactions with enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl benzoate: Lacks the cyclobutyl and hydroxymethyl groups, making it less complex.
Methyl 4-(cyclobutyl(hydroxy)methyl)benzoate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 4-hydroxybenzoate: Contains a hydroxyl group on the benzoate ring but lacks the cyclobutyl group.
Uniqueness
This compound is unique due to the presence of both a cyclobutyl group and a hydroxymethyl group, which can significantly influence its chemical reactivity and biological interactions. These substituents can enhance the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C14H18O3 |
|---|---|
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
ethyl 4-[cyclobutyl(hydroxy)methyl]benzoate |
InChI |
InChI=1S/C14H18O3/c1-2-17-14(16)12-8-6-11(7-9-12)13(15)10-4-3-5-10/h6-10,13,15H,2-5H2,1H3 |
InChI-Schlüssel |
MROBKNHSIMTNCE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)C(C2CCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















